molecular formula C17H17BrN2O3 B5400933 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one

3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one

Cat. No. B5400933
M. Wt: 377.2 g/mol
InChI Key: HLZAAZFKWPBWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one, also known as APC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. APC is a synthetic derivative of coumarin, which is a natural compound found in many plants. The unique chemical structure of APC makes it a promising candidate for use in various applications, including drug development and medical research.

Mechanism of Action

The mechanism of action of 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. In cancer cells, 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one has been shown to induce apoptosis by activating the caspase pathway, which is responsible for the breakdown of cellular components. In addition, 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and inflammation, as well as the induction of apoptosis. In addition, 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one in lab experiments is its unique chemical structure, which makes it a highly selective inhibitor of various enzymes and signaling pathways. This specificity makes 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, the synthesis of 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one is a complex process that requires specialized expertise, which may limit its availability for use in lab experiments.

Future Directions

There are many potential future directions for research on 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one, including the development of new treatments for cancer, inflammation, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one and its potential applications in various fields of medicine. Future research may also focus on the synthesis of new derivatives of 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one with enhanced selectivity and potency. Overall, 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one is a promising compound that has the potential to make a significant impact on the field of medicine.

Synthesis Methods

The synthesis of 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one involves several steps, including the reaction of 6-bromo-2H-chromen-2-one with piperazine and allyl bromide. The resulting compound is then treated with phosgene to form the final product. The synthesis of 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In addition, 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. 3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

6-bromo-3-(4-prop-2-enylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-2-5-19-6-8-20(9-7-19)16(21)14-11-12-10-13(18)3-4-15(12)23-17(14)22/h2-4,10-11H,1,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZAAZFKWPBWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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